molecular formula C18H21N3O2S B7087260 N-(4-methoxybutyl)-N-methyl-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide

N-(4-methoxybutyl)-N-methyl-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide

Cat. No.: B7087260
M. Wt: 343.4 g/mol
InChI Key: WQBQQGRXWJWQSK-UHFFFAOYSA-N
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Description

N-(4-methoxybutyl)-N-methyl-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Properties

IUPAC Name

N-(4-methoxybutyl)-N-methyl-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-21(10-3-4-11-23-2)18(22)13-7-5-8-14-16(13)20-17(19-14)15-9-6-12-24-15/h5-9,12H,3-4,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBQQGRXWJWQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCOC)C(=O)C1=C2C(=CC=C1)NC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybutyl)-N-methyl-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in N-(4-methoxybutyl)-N-methyl-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzimidazole core can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced by various alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or arylated benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxybutyl)-N-methyl-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential applications as an antimicrobial agent due to its benzimidazole core, which is known to inhibit the growth of various bacteria and fungi. It may also exhibit antiviral properties, making it a candidate for further investigation in virology.

Medicine

In medicine, this compound could be explored for its anticancer properties. Benzimidazole derivatives have been shown to interfere with microtubule formation, which is crucial for cell division, thereby inhibiting the growth of cancer cells.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic properties, such as organic semiconductors or photovoltaic materials, due to the presence of the thiophene ring.

Mechanism of Action

The mechanism of action of N-(4-methoxybutyl)-N-methyl-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to tubulin, preventing its polymerization into microtubules, which is essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the thiophene ring may interact with various enzymes or receptors, modulating their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybutyl)-N-methyl-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide: Unique due to its specific substitution pattern and the presence of both a thiophene ring and a benzimidazole core.

    N-methyl-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide: Lacks the 4-methoxybutyl group, which may affect its solubility and biological activity.

    N-(4-methoxybutyl)-N-methyl-1H-benzimidazole-4-carboxamide:

Uniqueness

The uniqueness of this compound lies in its combination of a thiophene ring and a benzimidazole core, which imparts both biological activity and potential electronic properties. This dual functionality makes it a versatile compound for various scientific and industrial applications.

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